molecular formula C23H23NOS B11945217 N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide CAS No. 853348-18-2

N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide

Cat. No.: B11945217
CAS No.: 853348-18-2
M. Wt: 361.5 g/mol
InChI Key: CMYNTFZMEYDLHS-CCEZHUSRSA-N
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Description

N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides This compound features a butyl-substituted phenyl group and a phenyl-substituted thienyl group connected through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved through the reaction of 4-butylaniline with 3-(4-phenyl-2-thienyl)-2-propenoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups in the molecule can influence its reactivity and interaction with other chemical species.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide: can be compared with other amides and thienyl-substituted compounds such as:

Uniqueness

  • The unique combination of the butyl-substituted phenyl group and the phenyl-substituted thienyl group in this compound may confer distinct physical, chemical, and biological properties compared to similar compounds.

Properties

CAS No.

853348-18-2

Molecular Formula

C23H23NOS

Molecular Weight

361.5 g/mol

IUPAC Name

(E)-N-(4-butylphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C23H23NOS/c1-2-3-7-18-10-12-21(13-11-18)24-23(25)15-14-22-16-20(17-26-22)19-8-5-4-6-9-19/h4-6,8-17H,2-3,7H2,1H3,(H,24,25)/b15-14+

InChI Key

CMYNTFZMEYDLHS-CCEZHUSRSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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